3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring The presence of a bromine atom at the third position and a methoxy group at the fourth position of the pyrazole ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-bromo-4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound. The reaction is typically carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrazole ring can undergo reduction to form dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include 3-azido-4-methoxy-1H-pyrazolo[4,3-c]pyridine, 3-thiocyanato-4-methoxy-1H-pyrazolo[4,3-c]pyridine, and various 3-amino derivatives.
Oxidation Reactions: Products include 3-bromo-4-formyl-1H-pyrazolo[4,3-c]pyridine and 3-bromo-4-carboxy-1H-pyrazolo[4,3-c]pyridine.
Reduction Reactions: Products include 3-bromo-4-methoxy-1,2-dihydro-1H-pyrazolo[4,3-c]pyridine.
Scientific Research Applications
3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: This compound is used as a scaffold for the development of kinase inhibitors, which are important in the treatment of various cancers.
Biological Studies: It serves as a probe to study the biological pathways involving pyrazolopyridine derivatives.
Chemical Biology: The compound is used in the design of chemical probes to investigate protein-ligand interactions.
Pharmaceutical Industry: It is a key intermediate in the synthesis of potential drug candidates.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-pyrazolo[3,4-c]pyridine: Similar structure but lacks the methoxy group at the fourth position.
4-Bromo-1H-pyrazole: Contains a bromine atom but lacks the fused pyridine ring.
1H-Pyrazolo[3,4-b]pyridines: A different isomeric form with potential biological activities.
Uniqueness
3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical modifications and enhances its potential as a versatile scaffold in medicinal chemistry.
Biological Activity
3-Bromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in drug development.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 4-position of the pyrazolo[4,3-c]pyridine framework. These functional groups enhance its chemical reactivity and biological activity, making it a versatile scaffold for various applications in medicinal chemistry.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets, particularly kinases. The compound is known to bind to the ATP-binding sites of certain kinases, inhibiting their activity and thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance:
- Study Findings : A study indicated that this compound selectively inhibits fibroblast growth factor receptors (FGFRs), which are critical targets in cancer therapy. It showed potent antitumor activity in xenograft models, suggesting its potential as a therapeutic agent against FGFR-driven tumors .
Immunomodulatory Effects
In addition to its anticancer effects, this compound has been evaluated for its immunomodulatory properties. It has been shown to enhance the activity of cytotoxic T lymphocytes (CTLs) in vitro, indicating its potential role in cancer immunotherapy. The enhancement of CTL activity could improve the efficacy of existing cancer treatments by boosting the immune response against tumors .
Table: Summary of Biological Activities
Applications in Drug Development
The unique properties of this compound make it an attractive candidate for further development as a pharmaceutical agent. Its role as a scaffold for designing kinase inhibitors presents opportunities for creating targeted therapies for various cancers. Moreover, ongoing research into its immunomodulatory effects may lead to novel approaches in cancer immunotherapy.
Properties
IUPAC Name |
3-bromo-4-methoxy-2H-pyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-5-4(2-3-9-7)10-11-6(5)8/h2-3H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYHKPFKJSERQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=NNC(=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.